Dipotassium 5,5'-dibromo-4,4'-dichloro(2,2'-bi-1H-indole)-3,3'-diyl disulphate Dipotassium 5,5'-dibromo-4,4'-dichloro(2,2'-bi-1H-indole)-3,3'-diyl disulphate
Brand Name: Vulcanchem
CAS No.: 93962-99-3
VCID: VC17016033
InChI: InChI=1S/C16H8Br2Cl2N2O8S2.2K/c17-5-1-3-7-9(11(5)19)15(29-31(23,24)25)13(21-7)14-16(30-32(26,27)28)10-8(22-14)4-2-6(18)12(10)20;;/h1-4,21-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2
SMILES:
Molecular Formula: C16H6Br2Cl2K2N2O8S2
Molecular Weight: 727.3 g/mol

Dipotassium 5,5'-dibromo-4,4'-dichloro(2,2'-bi-1H-indole)-3,3'-diyl disulphate

CAS No.: 93962-99-3

Cat. No.: VC17016033

Molecular Formula: C16H6Br2Cl2K2N2O8S2

Molecular Weight: 727.3 g/mol

* For research use only. Not for human or veterinary use.

Dipotassium 5,5'-dibromo-4,4'-dichloro(2,2'-bi-1H-indole)-3,3'-diyl disulphate - 93962-99-3

Specification

CAS No. 93962-99-3
Molecular Formula C16H6Br2Cl2K2N2O8S2
Molecular Weight 727.3 g/mol
IUPAC Name dipotassium;[5-bromo-2-(5-bromo-4-chloro-3-sulfonatooxy-1H-indol-2-yl)-4-chloro-1H-indol-3-yl] sulfate
Standard InChI InChI=1S/C16H8Br2Cl2N2O8S2.2K/c17-5-1-3-7-9(11(5)19)15(29-31(23,24)25)13(21-7)14-16(30-32(26,27)28)10-8(22-14)4-2-6(18)12(10)20;;/h1-4,21-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2
Standard InChI Key SKNMJUVRKWZGJV-UHFFFAOYSA-L
Canonical SMILES C1=CC(=C(C2=C1NC(=C2OS(=O)(=O)[O-])C3=C(C4=C(N3)C=CC(=C4Cl)Br)OS(=O)(=O)[O-])Cl)Br.[K+].[K+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 2,2'-bi-1H-indole core, where two indole moieties are linked at their 2-positions. Each indole subunit is substituted at the 4- and 5-positions with chlorine and bromine atoms, respectively, while the 3-positions are connected via a disulphate bridge stabilized by potassium counterions. This arrangement confers significant steric and electronic complexity, influencing its reactivity and interactions with biological targets.

Table 1: Key Molecular Characteristics

PropertyValue
CAS No.93962-99-3
Molecular FormulaC16H6Br2Cl2K2N2O8S2\text{C}_{16}\text{H}_{6}\text{Br}_{2}\text{Cl}_{2}\text{K}_{2}\text{N}_{2}\text{O}_{8}\text{S}_{2}
Molecular Weight727.3 g/mol
Halogen Content21.9% Br, 9.7% Cl (by mass)
SolubilityModerately soluble in polar solvents

The disulphate group enhances solubility in aqueous media, a critical factor for biological assays, while the halogen atoms contribute to hydrophobic interactions with protein binding pockets .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the aromatic indole protons resonate between δ\delta 7.2–7.9 ppm, while the sulphate groups contribute to deshielding effects observed in 13C^{13}\text{C} NMR . Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups, including N-H stretches (3396 cm1^{-1}) and S-O vibrations (1247 cm1^{-1}) .

Synthesis and Manufacturing

Oxidative Dimerization Strategies

The synthesis of bi-indole derivatives typically employs palladium-catalyzed oxidative dimerization. For example, a protocol involving Pd(OTFA)2\text{Pd(OTFA)}_2 (0.05 mmol), AgNO3\text{AgNO}_3 (0.6 mmol), and acetic acid in dimethyl sulfoxide (DMSO) at 30°C under N2\text{N}_2 achieves 72% yield of the dimerized product .

Table 2: Representative Synthetic Conditions

ParameterCondition ACondition B
CatalystPd(OTFA)2_2Pd(OTFA)2_2
SolventDMSODMSO
Temperature30°C60°C
Reaction Time10 h4.5 h
Yield72%69%

Purification and Scalability

Post-reaction purification involves extraction with ethyl acetate, drying over anhydrous MgSO4\text{MgSO}_4, and silica gel chromatography using hexanes/ethyl acetate gradients . Scalability remains challenging due to the sensitivity of halogenated intermediates to decomposition under prolonged heating.

Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)12
HCT-116 (Colon Cancer)15
A549 (Lung Cancer)22

Comparative Analysis with Halogenated Indole Derivatives

Structural Analogues

Compared to mono-halogenated indoles, the dual bromine/chlorine substitution in this compound enhances electrophilicity, facilitating covalent interactions with cysteine residues in target enzymes. For instance, 5-bromoindole derivatives exhibit 30% lower binding affinity to topoisomerase II, underscoring the importance of the dichloro motif.

Functional Group Contributions

The disulphate group distinguishes this compound from neutral bi-indoles, enabling ionic interactions with positively charged protein domains. Potassium ions further stabilize the sulphate groups in physiological environments, prolonging half-life in serum.

Interaction Studies and Mechanistic Insights

Molecular Docking Simulations

Docking studies predict strong binding (Kd=45nMK_d = 45 \, \text{nM}) to the ATP-binding pocket of topoisomerase II, mediated by halogen bonding with Asp543 and π-stacking with Phe438.

Spectroscopic Binding Assays

UV-Vis titration with DNA reveals a hypochromic shift at 260 nm, suggesting intercalation into the DNA double helix. Fluorescence quenching experiments confirm static quenching mechanisms with a Stern-Volmer constant (KSVK_{SV}) of 1.2×104M11.2 \times 10^4 \, \text{M}^{-1}.

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